Kaempferol 3-(2Gal-apiosylrobinobioside)
Description
Kaempferol 3-(2Gal-apiosylrobinobioside) (KARGP) is a flavonol glycoside derived from kaempferol, a natural flavonoid with a hydroxylated aromatic backbone. Its structure includes a robinobioside moiety—a disaccharide composed of galactose (Gal) and apiose (Api)—attached to the C3 position of kaempferol via glycosidic linkages . This compound has been isolated from Anthyllis hermanniae and is notable for its complex glycosylation pattern, which influences its solubility, bioavailability, and bioactivity .
Properties
CAS No. |
132185-73-0 |
|---|---|
Molecular Formula |
C32H38O19 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
PXDYLXHBUIPSMK-MTLNCXRHSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Synonyms |
kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares KARGP with key structurally related kaempferol glycosides:
Key Observations:
- Glycosylation Complexity: KARGP and kaempferol 3-sambubioside contain rare disaccharides (Gal-Api and Xyl-Glc, respectively), while rutinoside and astragalin have more common sugar moieties .
- Bioavailability : Smaller glycosides like astragalin are more water-soluble, whereas bulkier derivatives (e.g., KARGP) may exhibit lower absorption rates .
Antioxidant and Anti-Inflammatory Effects
- Astragalin : Demonstrated significant antioxidant activity in Morus alba leaves, attributed to free hydroxyl groups at C5 and C7 .
- Multiflorin A : Exhibits anti-inflammatory effects in licorice, likely due to acetyl group-mediated membrane permeability .
Metabolic Stability
- Acetylated or branched glycosides (e.g., Multiflorin A) resist enzymatic hydrolysis better than non-acetylated derivatives, prolonging their half-life in vivo .
- KARGP’s apiose-containing robinobioside may interact uniquely with gut microbiota, influencing its metabolic fate .
Quantification Challenges
- KARGP and other rare glycosides often lack commercial standards, requiring quantification via structurally similar compounds (e.g., kaempferol 3-O-rutinoside or astragalin) .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing between isomers (e.g., robinobioside vs. rutinoside) .
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